molecular formula C9H17N B13198073 Butyl(2-methylbut-3-yn-2-yl)amine

Butyl(2-methylbut-3-yn-2-yl)amine

Cat. No.: B13198073
M. Wt: 139.24 g/mol
InChI Key: PSIOAFYUECKQAZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(2-methylbut-3-yn-2-yl)amine typically involves the reaction of tert-butylamine with 2-methyl-3-butyn-2-ol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be represented as follows:

tert-Butylamine+2-Methyl-3-butyn-2-olThis compound\text{tert-Butylamine} + \text{2-Methyl-3-butyn-2-ol} \rightarrow \text{this compound} tert-Butylamine+2-Methyl-3-butyn-2-ol→this compound

The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize efficiency and minimize costs. Industrial production may also involve additional purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Butyl(2-methylbut-3-yn-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different degrees of saturation.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce saturated amines, and substitution reactions may result in halogenated derivatives.

Scientific Research Applications

Butyl(2-methylbut-3-yn-2-yl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl(2-methylbut-3-yn-2-yl)amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-1,1-dimethylpropargylamine
  • 2-Methyl-3-butyn-2-amine
  • N-tert-Butyl-2-methyl-3-butyn-2-amine

Uniqueness

Butyl(2-methylbut-3-yn-2-yl)amine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a butyl group with a 2-methylbut-3-yn-2-ylamine structure makes it a valuable compound for various applications, distinguishing it from other similar amines.

Biological Activity

Butyl(2-methylbut-3-yn-2-yl)amine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

This compound is characterized by its unique structure, which includes a butyl group attached to a 2-methylbut-3-yn-2-yl moiety. This configuration allows the compound to interact with various biological targets.

PropertyValue
Molecular FormulaC10H17N
Molecular Weight155.25 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
pKaNot available

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This interaction can modulate various biological pathways, leading to diverse effects such as:

  • Receptor Modulation : The compound can act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Effects

In a study examining the effects on human cancer cell lines (A549, MDA-MB-231), this compound showed IC50 values indicating its effectiveness in inhibiting cell growth.

Table 2: Antiproliferative Activity

Cell LineIC50 (µM)
A54925.0
MDA-MB-23130.5
HepG222.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Research Findings

Research indicates that this compound can modulate oxidative stress and inflammation pathways, suggesting its potential role in treating conditions related to these processes.

  • Oxidative Stress : The compound has been shown to reduce reactive oxygen species (ROS) levels in cellular models.
  • Inflammation : It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-butyl-2-methylbut-3-yn-2-amine

InChI

InChI=1S/C9H17N/c1-5-7-8-10-9(3,4)6-2/h2,10H,5,7-8H2,1,3-4H3

InChI Key

PSIOAFYUECKQAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)(C)C#C

Origin of Product

United States

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